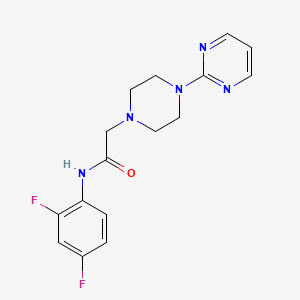

N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

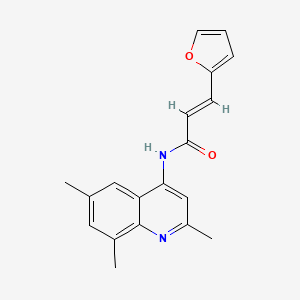

“N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide” is a chemical compound with the molecular formula C16H17F2N5O. It has a molecular weight of 333.34 g/mol . This compound is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

Molecular Structure Analysis

The molecular structure of “N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide” can be represented by the SMILES notation: C1CN (CCN1CC (=O)NC2=C (C=C (C=C2)F)F)C3=NC=CC=N3 . This notation provides a way to represent the structure using ASCII strings. For a detailed 3D structure, it would be best to refer to a specialized molecular structure database.

Physical And Chemical Properties Analysis

“N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide” is a solid compound with a molecular weight of 333.34 g/mol . For more detailed physical and chemical properties, it would be best to refer to a specialized chemical properties database.

Scientific Research Applications

Synthesis and Process Development

N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is a compound with potential applications in organic synthesis and pharmaceutical research. It is closely related to Voriconazole, a triazole antifungal agent, where the relative stereochemistry is set in the addition of a pyrimidine derivative to a difluorophenyl compound. This process involves examining the diastereocontrol by varying pyrimidine substitution patterns and reaction conditions, with a focus on achieving excellent diastereoselection using organozinc derivatives (Butters et al., 2001).

Antagonistic Properties and Binding Affinities

Compounds like N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide are studied for their antagonistic properties, particularly in relation to adenosine receptors. Research on similar 1-phenyl-pyrazolo[3,4-d]pyrimidines, which are structurally related, indicates the importance of distal amide substitution for high affinity at adenosine receptors (Chebib & Quinn, 1997).

Conformational Analysis

Structurally similar compounds, like N-(pyrimidin-2-yl)pentafluorobenzamide, exhibit interesting conformational properties. These compounds can exist as a mixture of cis and trans rotamers, with the equilibrium being strongly dependent on solvent conditions. Such studies are crucial for understanding the conformational dynamics of similar compounds in various environments (Forbes et al., 2001).

Development of Anticancer Agents

The pyrimidine moiety, a key component of N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide, is extensively researched for its anticancer properties. Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the significance of the pyrimidine ring in the design of new anticancer agents (Abu‐Hashem & Aly, 2017).

Androgen Receptor Antagonist Activity

Research on N-arylpiperazine-1-carboxamide derivatives, which are structurally similar, shows potential in the development of nonsteroidal androgen receptor antagonists. These compounds, including some with difluorophenyl groups, exhibit potent antiandrogenic activity and are promising for the treatment of conditions like prostate cancer (Kinoyama et al., 2005).

Inhibitors of Transcription Factors

Compounds containing pyrimidine and similar functional groups are investigated for their ability to inhibit transcription factors like NF-kappaB and AP-1. Such studies are crucial for understanding how these compounds can be used in modulating gene expression, with potential therapeutic applications (Palanki et al., 2000).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N5O/c17-12-2-3-14(13(18)10-12)21-15(24)11-22-6-8-23(9-7-22)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOKCNFUZPHBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

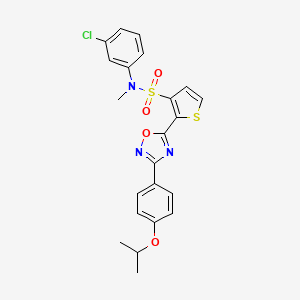

![2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2415488.png)

![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2415492.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2415495.png)

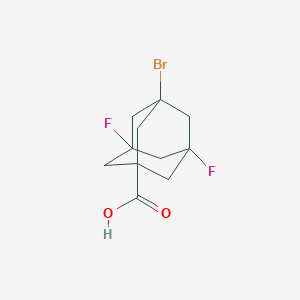

![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)

![N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2415500.png)

![2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2415503.png)

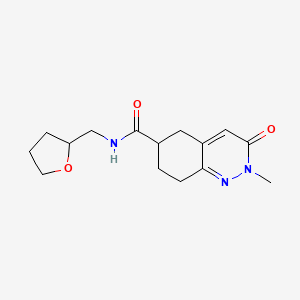

![2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2415504.png)

![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)